molecular formula C18H14O3 B14958654 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B14958654
M. Wt: 278.3 g/mol
InChI Key: BSLUPSSLVHTBRC-UHFFFAOYSA-N
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Description

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C18H14O3. It is known for its unique structure, which includes a fused benzofuran and chromene ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

7,9,10-trimethyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C18H14O3/c1-9-11(3)20-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(19)21-17/h4-8H,1-3H3

InChI Key

BSLUPSSLVHTBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C4=CC=CC=C4C(=O)O3)C)C

Origin of Product

United States

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